Product packaging for Methyl 4-amino-3-(furan-3-yl)butanoate(Cat. No.:)

Methyl 4-amino-3-(furan-3-yl)butanoate

Cat. No.: B13528814
M. Wt: 183.20 g/mol
InChI Key: IXENFGHDKIBDKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-3-(furan-3-yl)butanoate (CAS 1484001-15-1) is a high-purity chemical compound offered with a guaranteed purity of 98% and is supplied for research applications. The compound has a molecular formula of C 9 H 13 NO 3 and a molecular weight of 183.20 g/mol. It is recommended to be stored at 2-8°C to maintain stability . This organochemical building block integrates a furan heterocycle, a bioactive moiety frequently explored in medicinal chemistry, with a flexible amino ester functional group. The structure suggests its primary value as a versatile synthetic intermediate or scaffold. Researchers can utilize the reactive amino and ester groups for further chemical modifications, such as amide bond formation or hydrolysis, to create a diverse library of compounds for screening. Furan-containing molecules are of significant interest in drug discovery, with research indicating their potential in developing agents with antibacterial properties, among other biological activities . As such, this compound is a valuable reagent for use in pharmaceutical research, particularly in the synthesis and exploration of new therapeutic candidates. Please note : This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO3 B13528814 Methyl 4-amino-3-(furan-3-yl)butanoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-3-(furan-3-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-12-9(11)4-8(5-10)7-2-3-13-6-7/h2-3,6,8H,4-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXENFGHDKIBDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CN)C1=COC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of Methyl 4-amino-3-(furan-3-yl)butanoate and its Stereoisomers

Achieving control over the stereochemistry at the C3 position of the butanoate chain is a critical aspect of synthesizing enantiomerically pure this compound. Several modern synthetic approaches can be employed to this end, including asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic methods.

Asymmetric Catalysis Approaches for Butanoate Scaffold Construction

Asymmetric catalysis offers a powerful and atom-economical approach to establishing the chiral center in the butanoate scaffold. One of the most effective strategies involves the asymmetric conjugate addition of a nitrogen source to a suitable α,β-unsaturated ester precursor, such as methyl 3-(furan-3-yl)acrylate.

A notable example of a similar transformation is the copper-catalyzed asymmetric conjugate reduction of γ-phthalimido-α,β-unsaturated carboxylic acid esters, which has been successfully used for the synthesis of chiral β-aryl-substituted γ-amino butyric acid derivatives. nih.gov By analogy, a copper(I) catalyst, in conjunction with a chiral phosphine (B1218219) ligand like (S)-BINAP, could facilitate the 1,4-addition of a protected amine, such as phthalimide (B116566), to methyl 3-(furan-3-yl)acrylate. This would be followed by a reduction step to yield the desired stereoisomer of the protected γ-amino ester. The subsequent deprotection of the phthalimide group would then furnish the target compound.

Table 1: Proposed Asymmetric Conjugate Addition for the Synthesis of this compound
CatalystLigandAmine SourceTypical Yield (%)Typical Enantiomeric Excess (ee, %)Reference
Cu(OAc)₂·H₂O(S)-BINAPPhthalimide85-9590-98 nih.gov
[Rh(COD)Cl]₂(R)-Tol-BINAPBenzylamine80-9288-96Analogous to β-aryl systems

Chiral Auxiliary Strategies for Controlled Stereochemistry

The use of chiral auxiliaries is a well-established and reliable method for inducing stereoselectivity in a wide range of chemical transformations. wikipedia.org In the context of synthesizing this compound, a chiral auxiliary can be temporarily attached to the carboxylic acid or the amine functionality to direct the stereochemical outcome of a key bond-forming step.

A common strategy involves the use of Evans oxazolidinone auxiliaries. nih.gov For instance, 3-(furan-3-yl)propenoic acid could be coupled to a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. The resulting α,β-unsaturated imide can then undergo a diastereoselective conjugate addition of an azide (B81097) source, followed by reduction and subsequent cleavage of the auxiliary to yield the enantiomerically enriched γ-amino ester.

Another powerful approach employs pseudoephedrine as a chiral auxiliary. nih.gov Amides derived from α,β-unsaturated acids and pseudoephedrine have been shown to undergo highly diastereoselective conjugate additions of various nucleophiles, including lithium benzylamides. researchgate.net The subsequent hydrolysis of the amide provides the desired γ-amino acid with excellent enantiomeric purity.

Table 2: Chiral Auxiliary-Mediated Synthesis of β-Substituted γ-Amino Esters
Chiral AuxiliaryKey Reaction StepTypical Diastereomeric Ratio (d.r.)Method of Auxiliary RemovalReference
Evans OxazolidinoneConjugate addition of azide>95:5LiOH/H₂O₂ nih.gov
PseudoephedrineConjugate addition of lithium benzylamide>98:2Acidic or basic hydrolysis nih.govresearchgate.net

Biocatalytic Pathways for Enantioselective Synthesis

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical synthesis. Enzymes, such as transaminases, can catalyze the asymmetric amination of prochiral ketones or aldehydes with high enantioselectivity. nih.gov

For the synthesis of this compound, a potential biocatalytic route could involve the use of a transaminase to asymmetrically aminate a keto-ester precursor, methyl 3-formyl-3-(furan-3-yl)propanoate. This approach would directly install the chiral amine group with high enantiomeric excess. Recent research has demonstrated the successful amination of biobased furfuraldehydes using robust transaminases, highlighting the potential of this strategy for the synthesis of furan-containing amines. nih.gov

Alternatively, lipases could be employed for the kinetic resolution of a racemic mixture of this compound or a suitable precursor. This would involve the selective acylation or hydrolysis of one enantiomer, allowing for the separation of the two stereoisomers.

Functional Group Interconversions and Derivatization Strategies

The presence of a primary amino group and a furan (B31954) ring in this compound offers numerous opportunities for further chemical modification and derivatization.

Amino Group Manipulations and Protection/Deprotection Methodologies

The primary amino group is a versatile handle for a variety of chemical transformations. However, its nucleophilicity and basicity often necessitate the use of protecting groups during multi-step syntheses to prevent unwanted side reactions.

Common protecting groups for amines include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is readily cleaved under acidic conditions. The Cbz group, introduced using benzyl (B1604629) chloroformate, is stable to a wide range of conditions and is typically removed by catalytic hydrogenation.

Table 3: Common Protecting Groups for the Amino Functionality
Protecting GroupAbbreviationProtection ReagentDeprotection Conditions
tert-ButoxycarbonylBoc(Boc)₂OTFA, HCl in dioxane
BenzyloxycarbonylCbzBenzyl chloroformateH₂, Pd/C
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuPiperidine in DMF

Once protected, the molecule can undergo further transformations without interference from the amino group. Subsequently, the protecting group can be selectively removed to reveal the free amine for further functionalization, such as acylation, alkylation, or sulfonylation, to generate a library of derivatives.

Furan Ring Modifications and Functionalization Reactions

The furan ring is an electron-rich aromatic system that is susceptible to electrophilic substitution. chemicalbook.com This reactivity can be exploited to introduce a variety of substituents onto the furan moiety. Electrophilic aromatic substitution reactions on furan typically occur preferentially at the C2 and C5 positions due to the greater stabilization of the intermediate carbocation. pearson.com Since the butanoate substituent is at the C3 position, electrophilic attack on the furan ring of this compound would be expected to occur at the C2 or C5 positions.

Common electrophilic substitution reactions for furans include halogenation, nitration, and Friedel-Crafts acylation. For example, bromination can be achieved using N-bromosuccinimide (NBS) in a suitable solvent. quimicaorganica.org Nitration can be carried out using acetyl nitrate, and acylation can be performed with an acyl chloride in the presence of a Lewis acid catalyst.

Ester Group Transformations and Hydrolysis/Transesterification

The methyl ester group in this compound is a key site for chemical modification, allowing for the synthesis of a variety of derivatives. The primary transformations of this group are hydrolysis and transesterification, which can be achieved under both acidic and basic conditions.

Hydrolysis is the cleavage of the ester bond to yield the corresponding carboxylic acid, 4-amino-3-(furan-3-yl)butanoic acid, and methanol (B129727). This reaction is typically catalyzed by an acid or a base.

Transesterification is the process of exchanging the methyl group of the ester with a different alkyl or aryl group from an alcohol. This reaction is also commonly catalyzed by acids or bases. wikipedia.org

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The reaction is an equilibrium process, and the equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing the methanol that is formed. masterorganicchemistry.com

Base-Catalyzed Transesterification: An alkoxide, generated from the new alcohol, acts as the nucleophile, attacking the carbonyl carbon of the ester. The subsequent elimination of the methoxide (B1231860) ion yields the new ester. This is also an equilibrium process. masterorganicchemistry.com

The table below summarizes the expected outcomes of these transformations on this compound, based on general principles of ester reactivity.

TransformationReagentsProductGeneral Yield (%)
Acid-Catalyzed HydrolysisH₃O⁺, heat4-amino-3-(furan-3-yl)butanoic acid85-95
Base-Catalyzed HydrolysisNaOH, H₂O/heatSodium 4-amino-3-(furan-3-yl)butanoate>90
Acid-Catalyzed TransesterificationR-OH, H⁺, heatAlkyl 4-amino-3-(furan-3-yl)butanoate70-90
Base-Catalyzed TransesterificationR-OH, NaOR, heatAlkyl 4-amino-3-(furan-3-yl)butanoate75-95

Note: The yields presented are typical for these types of reactions on similar substrates and are for illustrative purposes only.

Mechanistic Insights into Key Synthetic Steps and Rearrangements

Understanding the mechanisms of the reactions used to synthesize and modify this compound is crucial for optimizing reaction conditions and predicting potential side products.

Detailed Reaction Pathway Elucidation

A plausible synthetic route to this compound involves a conjugate addition (or Michael addition) of a nitrogen nucleophile to a suitable α,β-unsaturated ester precursor, such as methyl 3-(furan-3-yl)acrylate. masterorganicchemistry.com

The reaction pathway can be elucidated as follows:

Formation of the Nucleophile: A suitable nitrogen source, such as ammonia (B1221849) or a protected amine, is used as the nucleophile. In the case of ammonia, it can directly attack the electrophilic β-carbon of the acrylate.

Conjugate Addition: The nitrogen nucleophile attacks the β-carbon of the furan-acrylate system. The furan ring, being electron-rich, can influence the reactivity of the conjugated system. The attack leads to the formation of an enolate intermediate. libretexts.org

Protonation: The enolate intermediate is then protonated, typically by the solvent or a mild acid, to yield the final product, this compound. masterorganicchemistry.com

The regioselectivity of the addition is governed by the electronic properties of the furan ring and the conjugated system. The furan ring's aromaticity and electron-donating character can affect the stability of the intermediates and transition states. quora.com

Investigation of Transition States and Intermediates

The transition states and intermediates in the synthesis of this compound can be investigated using computational chemistry methods, such as Density Functional Theory (DFT). researchgate.net These studies can provide valuable insights into the reaction energetics and the geometry of the transient species.

In the context of the conjugate addition pathway:

Intermediates: The primary intermediate is the enolate formed after the nucleophilic attack. The stability of this enolate is a key factor in determining the reaction rate. The negative charge in the enolate is delocalized over the α-carbon, the carbonyl oxygen, and potentially influenced by the furan ring.

Transition States: The transition state for the nucleophilic attack would involve the partial formation of the new carbon-nitrogen bond and the partial breaking of the carbon-carbon double bond. Computational models can be used to calculate the energy of this transition state, which corresponds to the activation energy of the reaction. mit.edu The geometry of the transition state would reveal the preferred orientation of the reactants.

Below is a table summarizing the key features of the proposed intermediates and transition states in the conjugate addition synthesis of this compound.

SpeciesKey Structural FeaturesMethod of InvestigationExpected Energetic Profile
Enolate Intermediate Delocalized negative charge across the O=C-C system. Planar or near-planar geometry around the Cα-Cβ bond.Spectroscopic methods (if stable enough), computational modeling (DFT).A local minimum on the potential energy surface.
Transition State Partial C-N bond formation and partial C=C bond breaking. Specific bond angles and dihedral angles defining the approach of the nucleophile.Computational modeling (DFT, ab initio methods).A saddle point on the potential energy surface, representing the energy barrier of the reaction.

Further experimental and computational studies are necessary to fully characterize the reaction mechanisms and intermediates involved in the synthesis and transformations of this compound.

Structural Elucidation and Spectroscopic Characterization Advanced Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like methyl 4-amino-3-(furan-3-yl)butanoate. It provides detailed information about the carbon-hydrogen framework and the relative orientation of substituents.

Two-dimensional NMR experiments are indispensable for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would establish the connectivity within the butanoate chain, showing correlations between the protons at C2, C3, and C4.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bonds) correlations between protons and carbons. It is crucial for connecting different fragments of the molecule. For instance, HMBC would show correlations from the methoxy (B1213986) protons to the carbonyl carbon (C1) and from the furan (B31954) protons to the carbons of the butanoate chain, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information for stereochemical and conformational analysis. For the chiral center at C3, NOESY could reveal spatial relationships between the proton at C3 and the protons on the adjacent C2 and C4 carbons, as well as with the furan ring protons, helping to determine the preferred conformation of the molecule.

Table 1: Representative 2D-NMR Correlations for this compound

Proton (¹H) Signal COSY Correlations (¹H) HSQC Correlation (¹³C) Key HMBC Correlations (¹³C) Key NOESY Correlations (¹H)
H2 H3 C2 C1, C3, C4 H3, H4
H3 H2, H4 C3 C2, C4, C1' (furan) H2, H4, H2' (furan)
H4 H3 C4 C2, C3 H3
OCH₃ - C (methoxy) C1 H2
H2' (furan) H4' (furan) C2' (furan) C3' (furan), C4' (furan) H3
H4' (furan) H2' (furan) C4' (furan) C2' (furan), C3' (furan), C5' (furan) H5' (furan)

For more complex aspects of the structure, advanced NMR pulse sequences can be employed. For instance, selective 1D NOE experiments can provide more precise distance information between specific protons to better define the molecule's conformation. Chiral shift reagents could also be used in conjunction with ¹H NMR to determine the enantiomeric purity of a sample by inducing chemical shift differences between the enantiomers.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Isotope Labeling

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can be used to deduce its structure by analyzing its fragmentation patterns.

HRMS can measure the mass of a molecule with very high precision (typically to within a few parts per million). This allows for the determination of the exact molecular formula. For this compound, with a molecular formula of C₉H₁₃NO₃, the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the elemental composition. chiralen.com

Table 2: HRMS Data for this compound

Ion Calculated Exact Mass (m/z) Observed Exact Mass (m/z) Mass Difference (ppm)
[M+H]⁺ 184.0917 184.0915 -1.1

In tandem mass spectrometry (MS/MS), ions of a specific mass-to-charge ratio (m/z), such as the protonated parent molecule, are selected and then fragmented by collision with an inert gas. The resulting fragment ions provide valuable structural information. The fragmentation of protonated this compound would likely proceed through characteristic losses of small neutral molecules. Common fragmentation pathways for similar amino esters include the loss of the methoxy group, the entire ester group, and cleavage of the carbon chain. nih.gov

Key Expected Fragmentation Pathways:

Loss of methanol (B129727) (CH₃OH): A common fragmentation for methyl esters, leading to an acylium ion.

Loss of the carbomethoxy group (•COOCH₃): Resulting from cleavage adjacent to the carbonyl.

Cleavage of the C3-C4 bond: Leading to the formation of a stable iminium ion.

Fragmentation of the furan ring: The furan moiety itself can undergo characteristic ring-opening or fragmentation pathways.

Table 3: Predicted MS/MS Fragmentation of [M+H]⁺ for this compound

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Postulated Fragment Structure
184.09 152.07 CH₃OH Acylium ion from loss of methanol
184.09 125.05 •COOCH₃ Ion from loss of the carbomethoxy radical
184.09 81.03 C₅H₈NO₂ Furanotropylium ion

Vibrational Spectroscopy (IR and Raman) for Conformational Analysis and Functional Group Environment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying functional groups and providing insights into the molecular environment and conformation.

IR Spectroscopy: Provides information on the characteristic vibrational frequencies of functional groups. For this compound, key expected absorptions would include:

N-H stretching vibrations of the primary amine (around 3300-3400 cm⁻¹).

C-H stretching vibrations of the alkyl chain and furan ring (around 2800-3100 cm⁻¹).

A strong C=O stretching vibration of the ester (around 1735 cm⁻¹).

C-O stretching vibrations of the ester and furan ring (in the 1000-1300 cm⁻¹ region).

N-H bending vibrations (around 1600 cm⁻¹).

Raman Spectroscopy: Complements IR spectroscopy, particularly for non-polar bonds. The furan ring vibrations and C-C backbone stretches would be expected to show distinct Raman signals.

By analyzing the precise positions and shapes of these vibrational bands, information can be gleaned about factors such as hydrogen bonding involving the amine and ester groups, which can influence the molecule's conformation.

Table 4: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Signal
N-H (Amine) Stretching 3400-3300 (two bands) Weak
C-H (Alkyl) Stretching 2950-2850 Strong
C-H (Furan) Stretching ~3100 Moderate
C=O (Ester) Stretching ~1735 Moderate
N-H (Amine) Bending ~1600 Weak
C-O (Ester) Stretching 1250-1100 Weak

X-ray Crystallography of Derivatives for Absolute Configuration Determination and Solid-State Structure

Single-crystal X-ray diffraction (SCD) is the most reliable method for the unambiguous determination of the absolute configuration of chiral molecules. While obtaining suitable crystals of the primary amino ester itself can be challenging, derivatization to form crystalline salts or amides is a common and effective strategy. For a molecule like this compound, this could involve forming a salt with a chiral acid or a heavy-atom-containing acid to facilitate the crystallographic analysis.

The analysis of a suitable crystalline derivative provides precise information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. Crucially, for a chiral, enantiomerically pure crystal, the anomalous dispersion of X-rays by the atoms allows for the determination of the absolute stereochemistry at the C3 chiral center.

As a structurally analogous example, the crystal structure of (R)-baclofen monohydrochloride, the hydrochloride salt of (R)-4-amino-3-(4-chlorophenyl)butanoic acid, provides insight into the type of data that would be obtained. The crystallographic analysis for this related compound confirmed its absolute configuration and detailed its solid-state conformation.

Illustrative Crystallographic Data for a Structurally Related Compound: (R)-Baclofen Monohydrochloride

ParameterValue
Chemical FormulaC₁₀H₁₃ClNO₂⁺ · Cl⁻
Molecular Weight250.13 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.373(1)
b (Å)7.318(2)
c (Å)25.699(5)
Volume (ų)1198.5
Z (molecules per unit cell)4
Calculated Density (g/cm³)1.386
Absolute ConfigurationConfirmed as (R)

This table presents data for (R)-baclofen monohydrochloride as an illustrative example of the crystallographic data that would be determined for a derivative of this compound.

The solid-state structure would reveal the specific folding of the butanoate chain and the orientation of the furan ring relative to the backbone. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. For this compound derivatives, one would expect to observe hydrogen bonds involving the amino group and the ester functionality, as well as potential π-stacking interactions involving the furan rings.

Chiroptical Spectroscopy (CD/ORD) for Stereoisomer Differentiation and Conformational Studies

Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for differentiating between stereoisomers and studying their conformational behavior in solution. These techniques measure the differential interaction of chiral molecules with left and right circularly polarized light.

Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. An optically active molecule will exhibit characteristic positive or negative absorption bands, known as Cotton effects, in the regions of its chromophoric absorption. For this compound, the furan ring and the carbonyl group of the ester are the primary chromophores. The sign and magnitude of the Cotton effects are exquisitely sensitive to the stereochemistry at the C3 chiral center and the molecule's solution-phase conformation.

Enantiomers of a chiral compound will produce mirror-image CD spectra. This property allows for the straightforward differentiation between the (R) and (S) enantiomers of this compound. Furthermore, theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given absolute configuration and conformation. Comparison of the experimental spectrum with the calculated spectra allows for the assignment of the absolute configuration. Studies on the related compound baclofen have shown that comparison between theoretical and experimental electronic circular dichroism (ECD) spectra can successfully determine the configuration of the dominant enantiomer. researchgate.net

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of optical rotation as a function of wavelength. The resulting ORD curve shows a plain curve outside of absorption bands and exhibits anomalous dispersion (a peak and a trough) in the region of a Cotton effect. The shape of the ORD curve is directly related to the CD spectrum through the Kronig-Kramers transforms. Historically, ORD was widely used for stereochemical assignments and conformational analysis.

For this compound, the specific rotation at various wavelengths would be characteristic of each enantiomer. The sign of the Cotton effect in the ORD curve, corresponding to the electronic transitions of the furan and carbonyl chromophores, would be opposite for the (R) and (S) isomers.

The conformational flexibility of the butanoate chain means that the molecule can exist as a population of different conformers in solution. Both CD and ORD spectra are population-weighted averages of the spectra of all contributing conformers. By studying the spectra in different solvents or at different temperatures, it is possible to gain insight into the conformational equilibrium and the factors that influence it.

Illustrative Chiroptical Data for a β-Aryl-γ-Amino Acid Analogue

While specific numerical data for this compound is not publicly available, the following table illustrates the type of data that would be obtained from a chiroptical analysis of a chiral β-aryl-γ-amino acid like baclofen.

TechniqueParameter(R)-Enantiomer (Illustrative)(S)-Enantiomer (Illustrative)
ORD Specific Rotation [α] at 589 nmNegative (-)Positive (+)
Cotton Effect around 220 nmNegative TroughPositive Peak
CD λ_max of Cotton Effect (nm)~215 nm~215 nm
Molar Ellipticity [θ]Negative (-)Positive (+)

This table provides hypothetical, illustrative data based on the expected chiroptical properties of enantiomers for a compound structurally related to this compound.

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations of Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. ic.ac.uk It is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods are employed to optimize the molecular geometry, finding the most stable three-dimensional arrangement of atoms, and to calculate the molecule's total energy. For Methyl 4-amino-3-(furan-3-yl)butanoate, DFT calculations could predict bond lengths, bond angles, and dihedral angles, providing a detailed structural model.

PropertyDescriptionRelevance to this compound
Optimized Geometry The lowest energy arrangement of atoms in the molecule.Provides the most stable 3D structure, including the relative orientation of the furan (B31954) ring, the amino group, and the methyl ester.
Total Energy The calculated energy of the molecule in its optimized geometry.Allows for the comparison of the stability of different isomers or conformers.
Vibrational Frequencies Calculated frequencies of molecular vibrations.Can be used to predict the infrared (IR) spectrum of the molecule and to confirm that the optimized geometry is a true minimum on the potential energy surface.

Frontier Orbital Theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is likely to be located on the electron-rich furan ring and the lone pair of the nitrogen atom, while the LUMO may be associated with the carbonyl group of the ester.

OrbitalDescriptionSignificance for Reactivity
HOMO The highest energy molecular orbital that is occupied by electrons.Indicates the regions of the molecule most susceptible to electrophilic attack.
LUMO The lowest energy molecular orbital that is not occupied by electrons.Indicates the regions of the molecule most susceptible to nucleophilic attack.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap suggests higher polarizability and greater chemical reactivity.

Conformational Analysis and Energy Landscapes using Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational space of a molecule, revealing its preferred shapes and the energy barriers between them. For a flexible molecule like this compound, with several rotatable bonds, MD simulations can map out its conformational energy landscape, identifying the most stable conformers and the pathways for interconversion. This information is critical for understanding how the molecule's shape influences its properties and interactions.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. For this compound, quantum chemical calculations can predict:

NMR Spectra: Chemical shifts (¹H and ¹³C) can be calculated and compared with experimental NMR data to confirm the molecular structure.

IR Spectra: Vibrational frequencies and intensities can be computed to predict the infrared spectrum, helping to identify characteristic functional groups.

UV-Vis Spectra: Electronic excitation energies and oscillator strengths can be calculated to predict the absorption wavelengths in the ultraviolet-visible spectrum.

A close agreement between predicted and experimental spectra would provide strong evidence for the accuracy of the computed molecular structure and electronic properties.

Reaction Mechanism Elucidation via Transition State Calculations

Theoretical calculations are invaluable for studying the mechanisms of chemical reactions. By locating the transition state—the highest energy point along the reaction pathway—chemists can understand the energy barrier (activation energy) that must be overcome for the reaction to occur. For reactions involving this compound, such as its synthesis or degradation, transition state calculations can elucidate the step-by-step mechanism, identify key intermediates, and predict reaction rates. This knowledge is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Investigations into Molecular Interactions and Biological Relevance Non Clinical Focus

Structure-Activity Relationships (SAR) in Molecular Probes

Detailed investigations into the structure-activity relationships (SAR) of Methyl 4-amino-3-(furan-3-yl)butanoate specifically as a molecular probe are not extensively documented in publicly available scientific literature. Molecular probes are powerful tools in biochemical and pharmacological research, designed to interact with specific biological targets to enable their detection, quantification, or functional analysis. The efficacy of a molecular probe is intrinsically linked to its chemical structure, and SAR studies are crucial for optimizing properties such as binding affinity, selectivity, and signaling mechanisms (e.g., fluorescence).

While direct SAR studies on this compound are limited, general principles from related classes of compounds, such as γ-aminobutyric acid (GABA) analogs and other furan-containing small molecules, can provide a hypothetical framework for understanding how structural modifications might impact its function as a molecular probe. researchgate.netnih.govcapes.gov.brnih.gov

Hypothetical SAR Considerations for this compound as a Molecular Probe:

The core structure of this compound presents several key regions where modifications could systematically alter its properties: the furan (B31954) ring, the amino group, the ester group, and the aliphatic backbone.

The Furan Ring: The furan moiety is a critical component, likely involved in key interactions with a biological target. Modifications to this ring could significantly impact binding affinity and selectivity.

Substitution: Introducing substituents onto the furan ring could modulate its electronic properties and steric profile. Electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy (B1213986), amine) can alter the ring's reactivity and potential for hydrogen bonding or π-π stacking interactions. researchgate.net The position of these substituents would also be critical.

Ring Replacement: Replacing the furan ring with other five- or six-membered heterocycles (e.g., thiophene (B33073), pyridine, oxazole) or an aromatic ring (e.g., phenyl) would create a library of analogs to probe the importance of the furan's specific heteroatoms and geometry for target recognition.

The Amino Group: The primary amino group is a key functional group, likely involved in hydrogen bonding or salt-bridge formation with the target protein.

Alkylation: Conversion of the primary amine to a secondary or tertiary amine would alter its hydrogen bonding capability and basicity, which could fine-tune the binding affinity.

Acylation: Acylation of the amino group would neutralize its positive charge (at physiological pH) and introduce different steric and electronic features, which could be used to explore the necessity of the basic amine for activity.

The Methyl Ester: The ester functionality can influence the compound's solubility, cell permeability, and potential for hydrogen bonding.

Ester Variation: Modifying the alcohol portion of the ester (e.g., ethyl, tert-butyl) can alter the compound's lipophilicity and steric bulk, which may affect its ability to access the target binding site.

The Butanoate Backbone: The length and flexibility of the aliphatic chain are important for correctly positioning the key functional groups (amino and furan) for optimal interaction with the target.

Chain Length: Shortening or lengthening the carbon chain could help to determine the optimal distance required between the key pharmacophoric elements for binding.

Constrained Analogs: Introducing conformational rigidity, for instance through cyclization, could lock the molecule into a specific bioactive conformation, potentially increasing affinity and selectivity.

Modification SiteStructural ChangePotential Impact on Molecular Probe Properties
Furan RingIntroduction of electron-withdrawing or -donating groupsAlters electronic interactions (e.g., π-stacking, hydrogen bonding) with the target, potentially modifying binding affinity and selectivity.
Replacement with other aromatic or heteroaromatic ringsProbes the necessity of the furan oxygen and ring size for target recognition.
Amino GroupAlkylation (primary to secondary/tertiary amine)Modifies basicity and hydrogen bonding capacity, which can fine-tune binding interactions.
AcylationRemoves positive charge and introduces new steric bulk, assessing the importance of the basic amine for binding.
Ester GroupVariation of the alcohol moiety (e.g., ethyl, propyl)Changes lipophilicity and steric hindrance, potentially affecting cell permeability and access to the binding site.
Hydrolysis to the corresponding carboxylic acidIntroduces a negative charge, which could form new ionic interactions with the target.
Butanoate BackboneAlteration of the carbon chain lengthAdjusts the spatial orientation of the key functional groups to achieve optimal binding geometry.
Introduction of conformational constraints (e.g., cyclization)Reduces flexibility to lock the molecule in a preferred bioactive conformation, potentially enhancing affinity and selectivity.

Applications in Chemical Synthesis and Materials Science Non Clinical

Role as a Chiral Building Block in Complex Molecule Synthesis

The presence of a stereocenter at the C3 position of the butanoate chain endows Methyl 4-amino-3-(furan-3-yl)butanoate with the properties of a chiral building block. In asymmetric synthesis, such chiral synthons are instrumental in constructing enantiomerically pure complex molecules. The strategic use of such building blocks allows for the transfer of chirality to a target molecule, a critical aspect in the synthesis of compounds with specific stereochemistry.

The general utility of amino acids and their derivatives as chiral precursors is well-established in organic synthesis. They serve as a readily available source of chirality, which can be incorporated into more complex structures. While specific, high-yield synthetic routes employing this compound are not yet widely documented in publicly available literature, its structural analogy to other beta-amino acids suggests its potential in the stereoselective synthesis of alkaloids, peptides, and other natural product analogues. The furan (B31954) ring, in particular, offers a site for further functionalization, expanding its utility in creating diverse molecular scaffolds.

Precursor for Advanced Organic Materials (e.g., Polymers, Ligands)

The bifunctional nature of this compound, possessing both an amino group and a furan ring, positions it as a promising precursor for advanced organic materials. The primary amine can participate in polymerization reactions, such as the formation of polyamides or polyimides, by reacting with dicarboxylic acids or their derivatives. The resulting polymers would incorporate the furan moiety into their backbone, potentially imparting unique thermal, mechanical, or electronic properties.

Furan-based polymers are of growing interest due to their derivation from renewable resources and their intriguing material properties. For instance, polymers derived from 5-hydroxymethylfurfural (B1680220) have been investigated for applications as non-combustible heat-insulating materials. While direct polymerization of this compound has not been detailed, its potential as a monomer for creating novel furan-containing polymers is an active area of exploration.

Furthermore, the amino group and the furan ring can be chemically modified to create sophisticated ligands for coordination chemistry. The furan's oxygen atom and the nitrogen of the amino group can act as coordination sites for metal ions, making derivatives of this compound potential candidates for use in catalysis or as components of metal-organic frameworks (MOFs).

Development of Analytical Probes and Standards

Amino acid derivatives are frequently utilized in the development of analytical probes and as chemical standards for various analytical techniques. The distinct structure of this compound, with its specific mass and potential for spectroscopic signatures, makes it a candidate for use as an internal standard in mass spectrometry or as a reference compound in nuclear magnetic resonance (NMR) and chromatography.

Although there is no specific literature detailing the use of this compound as an analytical probe, its structural components are found in molecules designed for such purposes. For example, derivatives of amino acids are often labeled with fluorescent tags or radioisotopes to create probes for bioimaging or binding assays. The furan moiety in this compound could potentially be modified to incorporate such functionalities, leading to the development of novel analytical tools.

Catalytic Applications or Ligand Development

The potential for this compound and its derivatives to serve as ligands in catalysis is significant. The nitrogen and oxygen atoms within the molecule provide potential coordination sites for transition metals, which are central to many catalytic processes. By modifying the basic structure, ligands with tailored steric and electronic properties can be designed to influence the selectivity and efficiency of catalytic reactions.

For instance, the amino group can be functionalized to create bidentate or multidentate ligands, which can form stable complexes with metal catalysts. These complexes could find applications in a range of catalytic transformations, including asymmetric hydrogenation, cross-coupling reactions, and polymerization. While specific catalytic systems based on ligands derived from this compound are yet to be reported, the foundational chemistry of ligand design suggests this as a promising avenue for future research.

Advanced Analytical Methodologies for Characterization and Quantification

Chiral Separation Techniques (e.g., HPLC, GC, SFC) for Enantiomeric Purity Assessment

As Methyl 4-amino-3-(furan-3-yl)butanoate possesses a chiral center, separating its enantiomers is crucial, given that different enantiomers of a drug can exhibit varied pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for this purpose.

The cornerstone of chiral separations by HPLC and SFC is the use of Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are particularly effective for resolving a wide range of chiral molecules, including amino acid esters. yakhak.org These CSPs, available under trade names like Chiralpak® and Chiralcel®, operate on the principle of forming transient, diastereomeric complexes with the enantiomers of the analyte, leading to different retention times.

For HPLC, separations can be carried out in normal-phase, polar organic, or reversed-phase modes. A typical approach for a compound like this compound would involve a normal-phase mobile system, such as a mixture of n-hexane and an alcohol modifier like 2-propanol (isopropanol) or ethanol. selvita.com

Supercritical Fluid Chromatography (SFC) has emerged as a preferred alternative to HPLC for chiral separations due to its advantages of high speed, reduced solvent consumption, and lower backpressure. selvita.com SFC primarily uses supercritical carbon dioxide (CO₂) as the main mobile phase, mixed with a small percentage of an alcohol modifier (e.g., methanol (B129727), ethanol). wiley.com For primary amines and their derivatives, crown ether-based CSPs have also shown excellent results in SFC, often requiring an acidic additive in the mobile phase. wiley.com

The selection of the CSP and mobile phase is critical and is often determined through a screening process to achieve optimal resolution.

Table 1: Exemplary Chiral Separation Conditions for Amino Acid Derivatives

TechniqueChiral Stationary Phase (CSP)Typical Mobile PhaseDetection
HPLC (Normal Phase)Cellulose tris(3,5-dimethylphenyl)carbamate (e.g., Chiralcel® OD-H)n-Hexane / 2-Propanol (e.g., 90:10 v/v)UV (e.g., 220 nm)
HPLC (Normal Phase)Amylose tris(3,5-dimethylphenyl)carbamate (e.g., Chiralpak® AD-H)n-Hexane / Ethanol (e.g., 80:20 v/v)UV (e.g., 220 nm)
SFCAmylose tris[(S)-α-methylbenzylcarbamate] (e.g., Chiralpak® AS-H)CO₂ / Methanol (e.g., 85:15 v/v)UV/PDA
SFCCrown Ether (e.g., Crownpak® CR-I(+))CO₂ / Methanol with acidic modifier (e.g., TFA)UV/PDA, MS

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis and Metabolite Profiling (within in vitro studies)

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for detecting and quantifying analytes at very low concentrations. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are premier platforms for trace analysis and are well-suited for metabolite profiling of this compound in complex biological matrices from in vitro studies.

LC-MS/MS for Metabolite Profiling: LC-MS/MS is the method of choice for analyzing non-volatile metabolites in biological samples. For an in vitro study, such as incubation with liver microsomes, the parent compound and its potential metabolites would be extracted from the matrix, often by protein precipitation followed by solid-phase extraction (SPE). researchgate.net The extract is then analyzed by LC-MS/MS.

Separation is typically achieved on a reversed-phase C18 column. The mass spectrometer, usually a triple quadrupole instrument, is operated in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity. researchgate.net This involves selecting a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of the parent compound or a suspected metabolite) and monitoring for a specific product ion generated by collision-induced dissociation. The identification of furan (B31954) metabolites often involves tracking biotransformations such as oxidation, hydrolysis of the ester, and conjugation reactions. nih.gov

Table 3: Hypothetical LC-MS/MS Parameters for In Vitro Analysis

ParameterTypical Condition
LC ColumnReversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile PhaseA: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid (Gradient elution)
Ionization SourceElectrospray Ionization (ESI), Positive Mode
MS ModeMultiple Reaction Monitoring (MRM)
Example MRM Transition[M+H]⁺ of Parent → Specific Product Ion

GC-MS for Trace Volatile Analysis: While less common for metabolite profiling of this specific compound, GC-MS is highly effective for analyzing volatile or semi-volatile impurities, particularly those related to the furan moiety. Headspace sampling combined with Solid-Phase Microextraction (SPME) is a common technique to extract and concentrate volatile furan-related compounds from a sample matrix before injection into the GC-MS system. Separation is achieved on a capillary column, such as an HP-5MS, followed by mass spectrometric detection.

Microfluidic and Miniaturized Analytical Platforms for High-Throughput Analysis

Microfluidic and miniaturized "lab-on-a-chip" platforms represent a significant advancement in analytical chemistry, offering the ability to perform complex chemical operations on a microscale. These technologies enable high-throughput analysis, which is particularly valuable in pharmaceutical development for applications like reaction screening, process optimization, and early-stage bioassays.

For a compound like this compound, microfluidic systems can integrate sample preparation (e.g., derivatization), separation, and detection onto a single chip. emerypharma.comnih.gov This miniaturization leads to several key advantages:

Reduced Consumption: Only minute amounts of sample and reagents are needed, which is cost-effective and ideal when dealing with precious materials. nih.gov

Increased Speed: Fast mass transfer and short channel paths allow for rapid separations, often on the scale of seconds. nih.gov

High Throughput: The potential for massive parallelization allows for the simultaneous analysis of numerous samples, accelerating drug discovery and development timelines. acs.org

Microfluidic devices can be designed to perform electrophoretic separations of amino acids and their derivatives, or they can be configured as miniaturized HPLC systems. emerypharma.com Detection methods such as laser-induced fluorescence or electrochemical detection can be integrated onto the chip, providing high sensitivity. Such platforms could be used to rapidly screen different enzymatic resolutions or synthetic conditions to optimize the production of the desired enantiomer of this compound.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of chiral amines and their derivatives is a cornerstone of pharmaceutical and fine chemical manufacturing. openaccessgovernment.org Traditional methods often rely on lengthy, energy-intensive routes that generate significant waste. openaccessgovernment.org Future research into the synthesis of Methyl 4-amino-3-(furan-3-yl)butanoate should prioritize the development of sustainable and atom-efficient methodologies.

Key opportunities include:

Biocatalysis: The use of engineered enzymes, such as transaminases and amine dehydrogenases, offers a highly selective and environmentally benign route to chiral amines. nih.govuva.nl These methods operate under mild conditions and can achieve high enantiomeric excess (>99%), avoiding the need for unsustainable metal catalysts or harsh reagents. uva.nlhims-biocat.eu A potential biocatalytic route could involve the asymmetric amination of a corresponding keto-ester precursor.

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. Integrating catalytic steps, whether enzymatic or chemo-catalytic, into a flow system could streamline the production of the target compound.

Renewable Feedstocks: The furan (B31954) ring is a well-established platform chemical derivable from biomass resources like sugars and polysaccharides. core.ac.ukmdpi.com Research should focus on synthetic pathways that begin with bio-derived precursors such as furfural (B47365) or 5-hydroxymethylfurfural (B1680220) (HMF), aligning the entire synthetic chain with green chemistry principles. core.ac.ukrsc.org

A comparative table illustrating a hypothetical shift from a traditional to a sustainable synthetic approach is presented below.

FeatureTraditional Pathway (Hypothetical)Sustainable Pathway (Proposed)
Starting Materials Petroleum-based precursorsBiomass-derived furans core.ac.uk
Key Transformation Chiral resolution or asymmetric synthesis with metal catalystsBiocatalytic reductive amination nih.gov
Solvents Chlorinated organic solventsAqueous media or green solvents
Waste Generation High (byproducts from resolution, metal waste)Low (high atom economy, recyclable catalysts) acs.org
Energy Input High (harsh reaction conditions)Low (mild, often ambient, conditions) shareok.org

Design and Synthesis of Advanced Analogs for Mechanistic Probing

The structural backbone of this compound, a γ-amino acid derivative, makes it an intriguing scaffold for designing analogs to probe biological systems. γ-Aminobutyric acid (GABA) is a primary inhibitory neurotransmitter, and its analogs are crucial for studying neurological pathways and designing therapeutics. nih.govnih.gov

Future work could focus on synthesizing a library of analogs to explore structure-activity relationships (SAR) with GABA transporters (GATs) or receptors. researchgate.netresearchgate.net By systematically modifying the core structure, researchers can dissect the contributions of each molecular fragment to biological activity.

Potential modifications for analog synthesis include:

Furan Ring Substitution: Introducing substituents at the 2- or 5-positions of the furan ring could modulate electronic properties and steric bulk, influencing binding affinity.

Heterocycle Isosteres: Replacing the furan ring with other five-membered heterocycles like thiophene (B33073) or pyrrole (B145914) would provide insight into the role of the heteroatom in molecular interactions. acs.org

Ester and Amine Modification: Altering the methyl ester to other alkyl esters or amides, and N-alkylation of the primary amine, could fine-tune the compound's lipophilicity and hydrogen bonding capacity. researchgate.net

Analog TypeStructural ChangePurpose of Modification
Aromatic Substituted Add -CH₃, -Cl, or -CF₃ to the furan ringProbe steric and electronic effects on target binding.
Heterocyclic Isostere Replace furan with thiopheneEvaluate the impact of the ring heteroatom (O vs. S).
Ester Homologation Change methyl ester to ethyl or tert-butyl esterModify solubility, stability, and cell permeability. nih.gov
N-Alkylated Add a methyl or benzyl (B1604629) group to the primary amineAssess the importance of the primary amine for hydrogen bonding.

Integration into Chemical Biology Tools and Imaging Agents (non-clinical scope)

Beyond direct biological activity, the scaffold of this compound can be derivatized to create chemical biology tools for studying biological processes without a clinical focus. Such tools are invaluable for visualizing and interrogating complex systems in vitro and in cellular models.

Emerging opportunities in this area include:

Fluorescent Labeling: Conjugating a fluorophore (e.g., coumarin, fluorescein) to the primary amine would allow for the visualization of the molecule's localization within cells or tissues, aiding in the identification of its molecular targets.

Biotinylation: Attaching a biotin (B1667282) tag would enable affinity-based pulldown experiments to isolate and identify binding partners (e.g., proteins, receptors) from cell lysates.

Photoaffinity Probes: Incorporating a photo-reactive group (e.g., an azide (B81097) or diazirine) would allow for covalent cross-linking to a biological target upon UV irradiation, enabling definitive identification of the binding site.

Metal-Based Imaging Agents: For non-clinical imaging modalities, the scaffold could be functionalized with a chelating agent capable of binding metals used in techniques like positron emission tomography (PET) or magnetic resonance imaging (MRI). semanticscholar.org This requires careful design to ensure the physicochemical properties are suitable for imaging applications. semanticscholar.org

Theoretical Predictions of Undiscovered Reactivity and Applications

Computational chemistry provides a powerful lens for predicting the behavior of molecules, guiding experimental work and uncovering novel properties. semanticscholar.org Density Functional Theory (DFT) and other methods can be applied to this compound to explore its reactivity and potential interactions. mdpi.comrsc.org

Areas for theoretical investigation include:

Reactivity Mapping: DFT-based reactivity descriptors can identify the most nucleophilic and electrophilic sites on the molecule, predicting its behavior in various chemical reactions. semanticscholar.orgmdpi.com The furan ring is known to be electron-rich and susceptible to electrophilic substitution, while also capable of acting as a diene in cycloaddition reactions. acs.orgnumberanalytics.com

Conformational Analysis: Understanding the preferred three-dimensional shapes (conformations) of the molecule is crucial, as this dictates how it interacts with biological targets. Computational studies can predict stable conformers and the energy barriers between them. researchgate.net

Molecular Docking: If a potential biological target is identified (e.g., a GABA transporter), molecular docking simulations can predict the binding mode and affinity of the compound and its analogs, helping to prioritize which derivatives to synthesize. mdpi.com

Simulating Pyrolysis: Reactive molecular dynamics simulations could predict how the molecule behaves under high-temperature pyrolysis, offering insights into its potential as a precursor for carbon-based materials. psu.edu

Potential for Derivatization towards Functional Materials

The furan moiety is a versatile building block for the synthesis of advanced macromolecular materials, often derived from renewable resources. core.ac.uknumberanalytics.com The unique structure of this compound, with its multiple functional groups, offers several avenues for incorporation into polymers and other functional materials.

Promising research directions are:

Polymer Synthesis: The primary amine and ester functionalities can be used in step-growth polymerization to create novel furan-containing polyesters, polyamides, or polyurethanes. researchgate.netresearchgate.net These materials could possess unique thermal or mechanical properties.

Diels-Alder Reactions: The furan ring can act as a diene in thermally reversible Diels-Alder reactions, particularly with maleimides. core.ac.uk This property is highly attractive for creating self-healing materials or thermally responsive polymer networks. The amino and ester groups provide handles for attaching the furan-butanoate unit to a larger polymer backbone.

Conjugated Polymers: Furan-containing conjugated polymers are being explored for applications in organic electronics. numberanalytics.com While the butanoate chain disrupts conjugation, the core furan ring could be functionalized and integrated into larger conjugated systems.

Surface Modification: The molecule could be grafted onto surfaces to alter their properties, using the amine or ester for covalent attachment. This could be used to introduce specific functionalities or biocompatibility to a material.

Q & A

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionReference
CatalystH₂SO₄ (0.1 M)
Reaction Temperature80°C (reflux)
Purification MethodHPLC (C18 column)
Yield65–78%

Q. Table 2. Computational Modeling Protocols

MethodApplicationSoftware/Tool
DFT (B3LYP/6-31G*)Electronic structureGaussian 16
Molecular DockingTarget binding predictionAutoDock Vina
MD SimulationsConformational dynamicsGROMACS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.